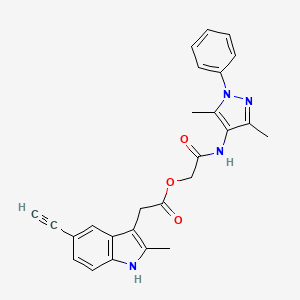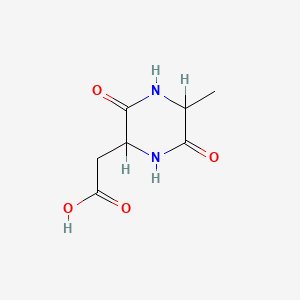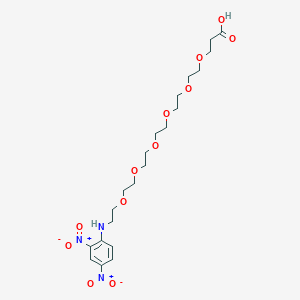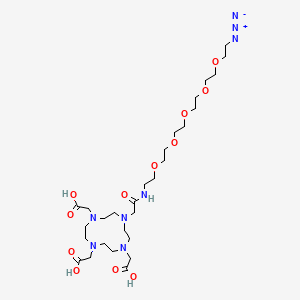
DPP7-IN-5385
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DPP7-IN-5385 is an inhibitor of dipeptidyl peptidase 7 (DPP7).
Scientific Research Applications
Fluorescent Probes and Chemistry
Diketopyrrolopyrrole (DPP) dyes, including derivatives like DPP7-IN-5385, have significant roles in supramolecular chemistry for designing fluorescent dyes. They offer advantages like high fluorescence quantum yields and good light and thermal stability. Recent progress in DPP-based fluorescent probes has led to their applications in recognizing biologically relevant species, including ions, reactive oxygen species, and gases (Kaur & Choi, 2015).
Structural Insights and Inhibition Mechanisms
Understanding the structure of human DPP7 and its complexes with selective inhibitors, like DPP7-IN-5385, aids in designing specific inhibitors. This is crucial for developing less cross-reactive drugs. The unique architectural organization of DPP7's domains provides insights into the evolutionary relationship of prolyl-specific peptidases (Bezerra et al., 2012).
Biochemical and Molecular Studies
Studies on human dipeptidyl peptidase IV (DPP-IV) and its mutants, including tyrosine residues, contribute to understanding the catalytic mechanisms and specificity of DPPs, which can be extrapolated to derivatives like DPP7-IN-5385. This understanding is essential for inhibitor design against specific DPP family members (Bjelke et al., 2004).
DPPs in Bacteria
DPPs are key in amino acid metabolism in bacteria like Porphyromonas gingivalis. The characterization of prokaryotic DPPs, including DPP7, expands understanding of amino acid and energy metabolism in prokaryotes. This knowledge is crucial for developing strategies targeting bacterial DPPs, potentially including DPP7-IN-5385 (Ohara-Nemoto et al., 2014).
DPP7 in Disease Research
DPP7's role in diseases like chronic lymphocytic leukemia highlights its potential as a therapeutic target. The DPP2/DPP7 apoptosis assay, which determines the B-cell activation stage, predicts prognosis in CLL, indicating the potential significance of inhibitors like DPP7-IN-5385 in disease research and therapy (Danilov et al., 2010).
properties
Product Name |
DPP7-IN-5385 |
|---|---|
Molecular Formula |
C11H23BN2O3 |
Molecular Weight |
242.13 |
IUPAC Name |
(R)-(1-(1-Aminocyclohexane-1-carboxamido)butyl)boronic acid |
InChI |
InChI=1S/C11H23BN2O3/c1-2-6-9(12(16)17)14-10(15)11(13)7-4-3-5-8-11/h9,16-17H,2-8,13H2,1H3,(H,14,15)/t9-/m0/s1 |
InChI Key |
QXHRZFDDFCMPJJ-VIFPVBQESA-N |
SMILES |
CCC[C@@H](B(O)O)NC(C1(N)CCCCC1)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
DPP7 IN-5385; DPP7-IN 5385; DPP7 IN 5385; DPP7-IN-5385 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(10Z,14Z)-8,12,17-tris(2-carboxyethyl)-3,7,13,18-tetramethyl-5,20,21,22,23,24-hexahydroporphyrin-2-yl]propanoic acid](/img/structure/B1192573.png)




![4-[[3-[4-(3-Aminopropylamino)butylamino]propylamino]methyl]-2-methoxyphenol](/img/structure/B1192588.png)
